molecular formula C17H12N2O2 B14545820 4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid CAS No. 62294-70-6

4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid

Cat. No.: B14545820
CAS No.: 62294-70-6
M. Wt: 276.29 g/mol
InChI Key: MNFWRDCHHMVPIL-UHFFFAOYSA-N
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Description

4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid is a chemical compound with the molecular formula C17H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

The synthesis of 4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid typically involves the condensation of quinoline-3-carbaldehyde with 4-aminobenzoic acid. This reaction is carried out under acidic conditions, often using glacial acetic acid as a catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Scientific Research Applications

4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid include other quinoline derivatives such as chloroquine and quinine. These compounds also exhibit antimicrobial and antimalarial properties but differ in their specific molecular structures and mechanisms of action. For example, chloroquine is known for its use in treating malaria, while quinine is used both as an antimalarial and in the treatment of leg cramps .

Properties

CAS No.

62294-70-6

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(quinolin-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C17H12N2O2/c20-17(21)13-5-7-15(8-6-13)18-10-12-9-14-3-1-2-4-16(14)19-11-12/h1-11H,(H,20,21)

InChI Key

MNFWRDCHHMVPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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